molecular formula C11H7BrN2O B1390357 3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 1171917-33-1

3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B1390357
CAS No.: 1171917-33-1
M. Wt: 263.09 g/mol
InChI Key: OYNXVZJENHJPBN-UHFFFAOYSA-N
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Description

3-(7-Bromo-1H-indol-3-yl)-3-oxopropanenitrile belongs to the class of 3-cyanoacetyl indoles (CAIs), which are recognized in organic and medicinal chemistry as versatile scaffolds for constructing diverse nitrogen-containing heterocycles . The bromine substituent at the 7-position of the indole ring and the reactive cyanoacetyl group at the 3-position make this compound a valuable bifunctional building block. It is designed to undergo various condensation and multi-component reactions (MCRs) to form complex molecular architectures efficiently . Researchers primarily utilize this compound and its analogs as key intermediates in the synthesis of a wide range of fused heterocyclic systems, including pyrans, pyridines, pyrimidines, and pyrroles, which are core structures in many pharmacologically active molecules . The biological potential of derivatives stemming from this chemical class is significant, with demonstrated activities such as cytotoxic effects against human cancer cell lines like HCT-116, MCF-7, and A549 . Furthermore, related bromo-substituted indolyl compounds have been used to synthesize complex molecules characterized by techniques such as X-ray crystallography, confirming their utility in producing well-defined chemical entities for further study . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-9-3-1-2-7-8(6-14-11(7)9)10(15)4-5-13/h1-3,6,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNXVZJENHJPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Route

The compound is synthesized via electrophilic substitution of 7-bromoindole with cyanoacetic acid. This method is adapted from protocols for analogous indole-3-oxopropanenitrile derivatives:

Procedure :

  • Step 1 : 7-Bromoindole (1.0 mmol) is combined with cyanoacetic acid (1.0 mmol) in acetic anhydride (Ac₂O, 50 mL) at 85°C for 5–10 minutes.
  • Step 2 : The mixture is cooled, and the product crystallizes. It is filtered, washed with methanol, and dried to yield a pure solid.

Key Observations :

  • Acetic anhydride acts as both solvent and dehydrating agent, enhancing reaction efficiency.
  • Reaction times under 10 minutes prevent side reactions, such as over-acylation.

Alternative Solvent Systems

Variations in solvent and catalyst systems have been explored for similar indole derivatives:

Method Conditions Yield Source
Acetic anhydride 85°C, 5–10 min, no catalyst 70–80%*
Glacial acetic acid Reflux (120°C), 1 h 60–75%*
Ethanol with piperidine Reflux (78°C), 8 h (for related condensations) N/A

*Yields estimated from analogous reactions.

Trade-offs :

Critical Reaction Parameters

  • Temperature : Elevated temperatures (>80°C) are essential to overcome the activation energy of electrophilic substitution.
  • Substrate Purity : 7-Bromoindole must be free of positional isomers (e.g., 5-bromoindole) to avoid regiochemical byproducts.
  • Workup : Recrystallization from methanol or ethanol removes unreacted starting materials and acetic acid byproducts.

Analytical Validation

  • ¹H NMR : Key signals include a singlet for the indole NH (~12.15 ppm) and a triplet for the α-proton of the oxopropanenitrile group (~4.42 ppm).
  • Elemental Analysis : Expected ratios (e.g., C, H, N) must align with theoretical values (deviation <0.5%).

Challenges and Mitigation

  • Bromine Migration : Harsh conditions may cause bromine displacement. Mitigated by avoiding prolonged heating.
  • Cyano Group Stability : The nitrile moiety is sensitive to hydrolysis; anhydrous conditions are critical.

Chemical Reactions Analysis

Types of Reactions

3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

The following table summarizes critical differences between 3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile and analogous compounds:

Compound Name Core Structure Substituents Key Applications/Activities Synthesis Method Reference ID
This compound Indole Br at C7 Biofilm inhibition, heterocyclic synthesis Electrophilic substitution with cyanoacetic acid
(R)-3-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28) Pyrimidoindole + piperidine Br at C7, methylamino-piperidine Kinase inhibition (IC₅₀ = 360 nM) Multi-step coupling and functionalization
3-(4-Nitrophenyl)-3-oxopropanenitrile Phenyl NO₂ at C4 Pyrazole synthesis Cyanide substitution on bromoethanone
3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile Indole OMe at C5 Unspecified pharmacological applications Similar to parent compound (electrophilic substitution)
3-(Benzofuran-2-yl)-3-oxopropanenitrile Benzofuran - Reactivity with isothiocyanates Condensation with aryldiazonium chlorides
3-(Furan-2-yl)-3-oxopropanenitrile Furan - Heterocyclic building block Not specified

Key Findings and Trends

Substituent Effects on Reactivity and Bioactivity
  • Halogen vs. Electron-Donating Groups: The bromine atom at C7 in the parent compound enhances molecular weight (263.09 g/mol) and may facilitate halogen bonding in biological targets .
  • Core Heterocycle Variations : Replacing indole with benzofuran (e.g., 3-(benzofuran-2-yl)-3-oxopropanenitrile) reduces aromatic π-stacking capacity but increases oxygen-mediated hydrogen bonding, influencing interactions in catalytic or biological systems .

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are commonly employed for structural characterization of 3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile?

  • Methodology :

  • Experimental Techniques : Use Fourier-transform infrared (FT-IR) and Raman (FT-Raman) spectroscopy to identify functional groups (e.g., nitrile, carbonyl). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves proton environments and carbon frameworks. UV-Vis spectroscopy analyzes electronic transitions.
  • Computational Tools : Density functional theory (DFT) calculations validate experimental data. Electron localization function (ELF), localized orbital locator (LOL), and Fukui indices predict reactive sites and charge distribution .
    • Key Considerations : Cross-validate experimental and computational data to resolve ambiguities in tautomeric forms or hydrogen bonding interactions.

Q. What synthetic routes are reported for preparing this compound derivatives?

  • Methodology :

  • Core Synthesis : React 7-bromoindole with cyanoacetate derivatives under basic conditions (e.g., piperidine in ethanol at 0–5°C for 2 hours). Optimize yields by controlling temperature and reaction time .
  • Derivatization : Introduce substituents via nucleophilic substitution at the bromine site or modify the oxopropanenitrile moiety using Knoevenagel condensation .
    • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify products via column chromatography or recrystallization.

Q. How are safety and handling protocols addressed for this compound in laboratory settings?

  • Methodology :

  • Safety Data Sheets (SDS) : Refer to SDS for hazard identification (e.g., skin/eye irritation, respiratory risks). Use personal protective equipment (PPE) and work in a fume hood.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste, as bromine residues require specialized treatment .

Advanced Research Questions

Q. How can Fukui indices and molecular docking predict the reactivity and bioactivity of this compound?

  • Methodology :

  • Reactivity Analysis : Calculate Fukui indices (nucleophilic/electrophilic regions) using DFT. The nitrile and carbonyl groups are typically electrophilic, while the indole NH site is nucleophilic .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Validate docking poses with molecular dynamics simulations .
    • Key Considerations : Compare docking scores with experimental IC₅₀ values to refine predictive models.

Q. What green chemistry approaches are applicable for synthesizing this compound to reduce environmental impact?

  • Methodology :

  • Solvent Selection : Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) or use solvent-free conditions under microwave irradiation.
  • Catalysis : Employ organocatalysts (e.g., L-proline) to enhance reaction efficiency and reduce metal contamination .
    • Key Considerations : Assess atom economy and E-factor metrics to quantify sustainability improvements.

Q. How does single-crystal X-ray diffraction resolve structural ambiguities in halogenated indole derivatives?

  • Methodology :

  • Crystallization : Grow crystals via slow evaporation in solvent mixtures (e.g., THF/hexane).
  • Data Collection : Use a diffractometer (Cu-Kα radiation, λ = 1.54178 Å) at low temperatures (122 K) to minimize thermal motion artifacts. Refine structures with SHELXL, ensuring R-factors < 0.06 .
    • Key Considerations : Analyze hydrogen bonding and π-π stacking interactions to explain packing motifs and stability.

Q. What strategies mitigate contradictions between spectroscopic data and computational predictions for this compound?

  • Methodology :

  • Error Analysis : Check for solvent effects in NMR/UV-Vis data or basis set limitations in DFT. Re-optimize geometries using polarizable continuum models (PCM) for solvent corrections.
  • Experimental Replication : Repeat measurements under standardized conditions (e.g., controlled humidity, inert atmosphere) .
    • Key Considerations : Publish raw data and computational parameters to facilitate reproducibility.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile

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